molecular formula C7H9N5O B095958 7-Ethylguanine CAS No. 19530-88-2

7-Ethylguanine

Cat. No. B095958
CAS RN: 19530-88-2
M. Wt: 179.18 g/mol
InChI Key: ZHJMQAUXHDDIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethylguanine is a chemical compound with the molecular formula C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .


Synthesis Analysis

The synthesis of 7-Ethylguanine and similar compounds has been discussed in the context of mRNA and snRNA cap analogs . The cap structure of eukaryotic mRNAs often consists of 7-methylguanosine, which is connected via a 5′–5′ triphosphate bond to the next nucleoside .


Molecular Structure Analysis

The molecular structure of 7-Ethylguanine consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 27553 .


Chemical Reactions Analysis

7-Ethylguanine has been studied in the context of its presence in human leukocyte DNA . A liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry-selected reaction monitoring (LC-NSI-HRMS/MS-SRM) method was developed for the analysis of 7-ethyl-Gua in human leukocyte DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Ethylguanine include an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .

Scientific Research Applications

Biomarker for DNA Damage

7-Ethylguanine (7-EtGua) is a significant ethylated DNA adduct formed by DNA damage due to ethylating agents like those found in cigarette smoke. In scientific research, 7-EtGua serves as a noninvasive biomarker for DNA damage induced by cigarette smoking. A study utilized a highly specific and sensitive assay based on stable isotope dilution nanoflow liquid chromatography nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS) for measuring 7-EtGua in human salivary DNA. This method could effectively differentiate between smokers and nonsmokers, making it a potential tool for assessing smoking-related cancer risks (Chen & Lin, 2014).

Understanding Alkylating Agent Effects

Another study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure N7-EtG and N7-methylguanine (N7-MeG) in DNA hydrolysates. This assay, with its high sensitivity and specificity, was used to analyze DNA from mosquito fish exposed to alkylating agents like N-nitrosodimethylamine and N-nitrosodiethylamine. It successfully demonstrated the induction of N7-EtG and N7-MeG in a dose-dependent manner, providing valuable insights into the extent of DNA damage due to alkylating agents in small animal models. This is crucial for understanding cancer induction mechanisms (Chao et al., 2007).

Analytical Techniques for DNA Adducts

7-EtGua's detection and quantification have been significantly improved by advanced analytical techniques. A study developed a highly sensitive and accurate assay for simultaneous detection and quantification of N(3)-ethyladenine and N(7)-ethylguanine by using stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry (capLC-NSI/MS/MS). This technique's high sensitivity and specificity make it useful in measuring these adducts in human leukocyte DNA, thus serving as potential biomarkers for smoking-related cancers (Chen & Liu, 2013).

Chemical Interactions and DNA Adduct Formation

7-Ethylguanine also plays a role in understanding the chemical interactions and adduct formation with DNA. Research into the hydrogen bonding properties of guanine base derivatives, including 7-ethylguanine, has shed light on the association constants for Watson-Crick pairing schemes and how modifications at the N7 or C8 positions of guanine affect hydrogen bond formation with cytosine. This research provides valuable insights into the stability of DNA structures and the effects of chemical modifications on DNA interactions (Sigel et al., 2000).

Safety And Hazards

The safety data sheet for 9-Ethylguanine, a similar compound, indicates that no special measures are required for handling, and it does not induce mutations or structural chromosomal abnormalities .

Future Directions

Recent studies have shown that 7-Methylguanosine, a similar compound, plays a significant role in cancer development, drug resistance, and the tumor microenvironment . Future research directions include further understanding the role of 7-Ethylguanine and similar compounds in these areas .

properties

CAS RN

19530-88-2

Product Name

7-Ethylguanine

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-7-ethyl-1H-purin-6-one

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13)

InChI Key

ZHJMQAUXHDDIOL-UHFFFAOYSA-N

Isomeric SMILES

CCN1C=NC2=C1C(=O)N=C(N2)N

SMILES

CCN1C=NC2=C1C(=O)NC(=N2)N

Canonical SMILES

CCN1C=NC2=C1C(=O)N=C(N2)N

synonyms

7-ethylguanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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